N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

This pyridazinyl-thioether cyclopropanecarboxamide features a rare primary amide terminus that provides dual hydrogen-bond donor/acceptor capability, enabling distinct target engagement in kinase hinge regions. With IC50 values of 15.2 µM (MCF-7) and 12.8 µM (HCT116), it serves as a critical SAR reference tool. Its robust thioether linkage ensures superior stability over 24-48h assays compared to free thiol analogs. Ideal for fragment-based screening, ITC/SPR, and chemoproteomics where balanced HBD/HBA profile and intermediate solubility (logS ≈ -2.8) are critical.

Molecular Formula C10H12N4O2S
Molecular Weight 252.29
CAS No. 1021120-30-8
Cat. No. B2388674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
CAS1021120-30-8
Molecular FormulaC10H12N4O2S
Molecular Weight252.29
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)N
InChIInChI=1S/C10H12N4O2S/c11-7(15)5-17-9-4-3-8(13-14-9)12-10(16)6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,15)(H,12,13,16)
InChIKeyZDCZVOUWAALULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide (CAS 1021120-30-8) Procurement Guide: Pyridazine-Thioacetamide Screening Candidate


N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide (CAS 1021120-30-8) is a synthetic small molecule belonging to the pyridazinyl-thioether cyclopropanecarboxamide class. Its core comprises a pyridazine ring linked via a thioether bridge to a terminal primary acetamide group, with a cyclopropanecarboxamide substituent at the 3-position of the pyridazine [1]. The compound is catalogued in screening collections for medicinal chemistry and chemical biology applications, and has an inferred ChEMBL entry (CHEMBL4762396 via cross-database mapping) [2]. Unlike its ester or benzyl-thioether analogs, the primary amide terminus introduces a distinct hydrogen-bond donor/acceptor pair that can alter target engagement and physicochemical properties.

Why N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide Cannot Be Replaced by Generic Pyridazine-Thioether Analogs


Pyridazine-thioether cyclopropanecarboxamides form a congeneric series where minor changes in the thioether side chain produce large shifts in hydrogen-bonding capacity, aqueous solubility, and biological activity [1]. Generic substitution among, for example, the methyl ester analog (CAS 1021056-16-5) [2], the benzyl analog (CAS 1021120-28-4) [3], or the free thiol analog (CAS 1286707-14-9) [4] is not interoperable because each side chain modulates logP, topological polar surface area (tPSA), and target-binding pharmacophore differently. The primary amide terminus of 1021120-30-8 provides a dual hydrogen-bond donor/acceptor not present in the ester or benzyl variants, directly affecting both solubility and recognition by ATP-binding pockets in kinases [1]. The quantitative evidence below identifies where these differences are measurable and selection-consequential.

Quantitative Differentiation of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide Against Closest Analogs


Hydrogen-Bond Donor Count Differentiates Primary Amide from Ester and Benzyl Analogs

The target compound bears a terminal primary amide (–C(=O)NH₂), contributing 2 hydrogen-bond donors (HBD). The direct methyl ester analog (CAS 1021056-16-5) contributes 0 HBD, while the 3-fluorobenzyl analog (CAS 1021120-28-4) contributes 0 HBD. This difference alters the compound's capacity to satisfy kinase hinge-region hydrogen-bonding requirements [1]. The primary amide also increases topological polar surface area (tPSA) relative to the ester, affecting membrane permeability.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Aqueous Solubility Enhancement via Terminal Primary Amide Over Methyl Ester

The primary amide side chain is expected to confer higher intrinsic aqueous solubility compared to the methyl ester analog (CAS 1021056-16-5) due to stronger hydrogen-bonding interactions with water. While experimental solubility data for this specific compound are not publicly available, class-level analysis of matched molecular pairs indicates that replacing a methyl ester with a primary amide increases aqueous solubility by approximately 0.5–1.5 log units [1]. The free thiol analog (CAS 1286707-14-9) has different solubility behavior due to its ionizable thiol group (pKa ~8–10) [2].

Solubility Formulation ADME

In Vitro Antiproliferative Activity Against MCF-7 and HCT116 Cell Lines

The compound has been evaluated in vitro against the MCF-7 breast adenocarcinoma and HCT116 colorectal carcinoma cell lines, yielding IC50 values of 15.2 µM and 12.8 µM, respectively . By comparison, structurally related pyridazine-thioether derivatives with benzyl side chains (e.g., CAS 1021120-28-4 class) have reported IC50 values against NCX targets in the 0.24–10 µM range in cardiac models . However, a direct head-to-head comparison on the same cancer cell panel has not been published. The MCF-7 and HCT116 data suggest moderate antiproliferative activity that may differentiate it from the free thiol analog (CAS 1286707-14-9), which undergoes rapid oxidation and thiol-disulfide exchange, complicating assay interpretation .

Cancer Research Cytotoxicity Proliferation Inhibition

Thioether Linkage Stability Advantage Over Free Thiol Analog

The target compound contains a stable thioether (–S–CH₂–) linkage connecting the pyridazine core to the acetamide side chain. In contrast, the free thiol analog N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide (CAS 1286707-14-9) contains a reactive –SH group that is susceptible to air oxidation, forming disulfide dimers and mixed disulfides with biological nucleophiles [1]. This oxidative lability introduces batch-to-batch variability and confounds biological assay interpretation. The thioether in 1021120-30-8 is chemically robust under standard assay conditions (pH 7.4, 37°C, aerobic atmosphere) [2].

Chemical Stability Assay Reproducibility Compound Handling

Optimal Research Application Scenarios for N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide Based on Evidence


Kinase Inhibitor Fragment Screening Requiring Dual Hydrogen-Bond Donor Capacity

The primary amide side chain provides two hydrogen-bond donors suitable for engaging kinase hinge regions (e.g., gatekeeper residue interactions). This compound is appropriate for fragment-based or lead-like screening libraries where a balanced HBD/HBA profile (HBD=2, HBA=5) is desired [1]. Screening against kinase panels where ATP-binding pocket hydrogen-bonding is critical can exploit the differentiated tPSA and HBD count relative to ester-based analogs.

In Vitro Antiproliferative Profiling in Breast and Colorectal Cancer Models

With reported IC50 values of 15.2 µM (MCF-7) and 12.8 µM (HCT116) , this compound can serve as a starting point for medicinal chemistry optimization in oncology programs. It is suitable as a reference compound for structure-activity relationship (SAR) studies where the primary amide side chain is systematically varied to probe the effect of hydrogen-bonding on cytotoxicity.

Chemical Biology Studies Requiring Stable Thioether-Linked Probes

The robust thioether linkage avoids the oxidative dimerization and non-specific protein conjugation observed with free thiol analogs [2]. This makes the compound a superior choice for cellular target-engagement assays, chemoproteomics pull-down experiments, and long-duration live-cell imaging studies where chemical stability over 24–48 h is required.

Solubility-Limited Assay Development for Hydrophobic Chemotypes

The estimated logS of –2.8 (ALOGPS) [3] indicates intermediate solubility that is higher than the methyl ester analog (logS ≈ –3.3). This property positions the compound for solubility-critical assays such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) where higher aqueous solubility expands the measurable concentration range and reduces DMSO carryover artifacts.

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